![molecular formula C12H20 B063777 Spiro[bicyclo[2.2.1]heptane-7,1-cyclopropane], 2-(1-methylethyl)-, (1alpha,2alpha,4alpha)-(9CI) CAS No. 172505-18-9](/img/structure/B63777.png)
Spiro[bicyclo[2.2.1]heptane-7,1-cyclopropane], 2-(1-methylethyl)-, (1alpha,2alpha,4alpha)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiro[bicyclo[2.2.1]heptane-7,1-cyclopropane], 2-(1-methylethyl)-, (1alpha,2alpha,4alpha)-(9CI), commonly known as spirocyclopropane, is a bicyclic organic compound with a unique structural configuration. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and catalysis.
Mecanismo De Acción
The mechanism of action of spirocyclopropane is not fully understood. However, it is believed to interact with various biomolecules, including enzymes, receptors, and DNA. Spirocyclopropane derivatives have been reported to inhibit the activity of enzymes, such as kinases and proteases, which play a crucial role in cancer cell growth and proliferation. Additionally, spirocyclopropane derivatives have been shown to interact with receptors, such as G protein-coupled receptors and ion channels, which are involved in various physiological processes.
Biochemical and Physiological Effects:
Spirocyclopropane derivatives have been shown to exhibit various biochemical and physiological effects. They have been reported to induce apoptosis, inhibit cell proliferation, and modulate the immune response. Additionally, spirocyclopropane derivatives have been shown to exhibit neuroprotective and anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Spirocyclopropane derivatives have several advantages for lab experiments. They are relatively easy to synthesize and modify, making them ideal for structure-activity relationship studies. Additionally, spirocyclopropane derivatives have been shown to exhibit high potency and selectivity, making them ideal for drug development. However, spirocyclopropane derivatives have some limitations, including poor solubility, low bioavailability, and potential toxicity.
Direcciones Futuras
Spirocyclopropane has several potential future directions in various fields. In medicinal chemistry, spirocyclopropane derivatives could be further developed as anticancer, antiviral, and antifungal agents. Additionally, spirocyclopropane derivatives could be investigated for their potential as neuroprotective and anti-inflammatory agents. In material science, spirocyclopropane could be used as a building block for the synthesis of novel materials with unique properties. In catalysis, spirocyclopropane could be used as a ligand for the synthesis of novel catalysts with high activity and selectivity.
Conclusion:
In conclusion, spirocyclopropane is a bicyclic organic compound with a unique structural configuration. It has gained significant attention in the scientific community due to its potential applications in various fields. Spirocyclopropane derivatives have been extensively studied for their potential as anticancer, antiviral, and antifungal agents. Additionally, spirocyclopropane derivatives have been shown to exhibit various biochemical and physiological effects. Spirocyclopropane has several advantages for lab experiments, including easy synthesis and modification, high potency, and selectivity. However, spirocyclopropane derivatives have some limitations, including poor solubility and potential toxicity. Finally, spirocyclopropane has several potential future directions in medicinal chemistry, material science, and catalysis.
Métodos De Síntesis
The synthesis of spirocyclopropane can be achieved through various methods, including the Diels-Alder reaction, the Birch reduction, and the Pauson-Khand reaction. The Diels-Alder reaction involves the reaction of a cycloalkene with a dienophile, resulting in the formation of a cyclohexene ring. The Birch reduction involves the reduction of an aromatic compound using sodium or lithium metal in liquid ammonia. The Pauson-Khand reaction involves the reaction of an alkyne with a carbonyl compound and a transition metal catalyst, resulting in the formation of a cyclopentenone ring with a cyclopropane moiety.
Aplicaciones Científicas De Investigación
Spirocyclopropane has been extensively studied for its potential application in medicinal chemistry. It has been reported to exhibit various pharmacological activities, including anticancer, antiviral, and antifungal activities. Spirocyclopropane derivatives have been synthesized and tested for their ability to inhibit the growth of cancer cells by inducing apoptosis or inhibiting cell proliferation. Additionally, spirocyclopropane derivatives have been investigated for their potential as antiviral and antifungal agents.
Propiedades
Número CAS |
172505-18-9 |
---|---|
Fórmula molecular |
C12H20 |
Peso molecular |
164.29 g/mol |
Nombre IUPAC |
(1R,2R,4S)-2-propan-2-ylspiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane] |
InChI |
InChI=1S/C12H20/c1-8(2)10-7-9-3-4-11(10)12(9)5-6-12/h8-11H,3-7H2,1-2H3/t9-,10+,11+/m0/s1 |
Clave InChI |
KEVYXABAKJNYIA-HBNTYKKESA-N |
SMILES isomérico |
CC(C)[C@H]1C[C@@H]2CC[C@H]1C23CC3 |
SMILES |
CC(C)C1CC2CCC1C23CC3 |
SMILES canónico |
CC(C)C1CC2CCC1C23CC3 |
Sinónimos |
Spiro[bicyclo[2.2.1]heptane-7,1-cyclopropane], 2-(1-methylethyl)-, (1alpha,2alpha,4alpha)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.